Ethylmalonyl coenzyme A
Overview
Description
Ethylmalonyl Coenzyme A (sodium salt) is a key intermediate in the ethylmalonyl-CoA pathway for carbon metabolism in certain bacteria, such as Methylobacterium extorquens. This compound plays a crucial role in the conversion of carbon sources into cellular building blocks .
Preparation Methods
Ethylmalonyl Coenzyme A (sodium salt) is synthesized from crotonyl-CoA by the enzyme crotonyl-CoA reductase/carboxylase. This intermediate is then modified by ethylmalonyl-CoA mutase to produce methylsuccinyl-CoA . The industrial production methods involve the use of these enzymes under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ethylmalonyl Coenzyme A (sodium salt) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include nucleophiles and electrophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Ethylmalonyl Coenzyme A (sodium salt) has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It plays a role in the carbon metabolism of certain bacteria, making it a valuable tool for studying bacterial growth and metabolism.
Medicine: It is used in the development of antibiotics and other pharmaceuticals.
Industry: It is used in the production of bioplastics and other biodegradable materials
Mechanism of Action
The mechanism of action of Ethylmalonyl Coenzyme A (sodium salt) involves its role as an intermediate in the ethylmalonyl-CoA pathway. This pathway is essential for the conversion of carbon sources into cellular building blocks. The compound interacts with various enzymes, including crotonyl-CoA reductase/carboxylase and ethylmalonyl-CoA mutase, to facilitate these conversions .
Comparison with Similar Compounds
Ethylmalonyl Coenzyme A (sodium salt) is unique due to its specific role in the ethylmalonyl-CoA pathway. Similar compounds include:
(2R)- and (2S)-ethylmalonyl-CoA: These are stereoisomers of ethylmalonyl-CoA.
(2S)-methylsuccinyl-CoA: This compound is produced from ethylmalonyl-CoA by ethylmalonyl-CoA mutase.
Mesaconyl-(C1)-CoA: Another intermediate in the ethylmalonyl-CoA pathway.
(2R, 3S)-methylmalyl-CoA: A compound involved in the conversion of acetyl-CoA to other precursor metabolites.
Properties
IUPAC Name |
2-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanylcarbonyl]butanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42N7O19P3S/c1-4-13(24(38)39)25(40)56-8-7-28-15(34)5-6-29-22(37)19(36)26(2,3)10-49-55(46,47)52-54(44,45)48-9-14-18(51-53(41,42)43)17(35)23(50-14)33-12-32-16-20(27)30-11-31-21(16)33/h11-14,17-19,23,35-36H,4-10H2,1-3H3,(H,28,34)(H,29,37)(H,38,39)(H,44,45)(H,46,47)(H2,27,30,31)(H2,41,42,43)/t13?,14-,17-,18-,19+,23-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGZQVCBBBEZQE-MIZDRFBCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C(=O)O)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42N7O19P3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901346858 | |
Record name | Ethylmalonyl coenzyme A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901346858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
881.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6049-57-6 | |
Record name | Ethylmalonyl coenzyme A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901346858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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